{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine
Description
Chemical Nomenclature and Classification
IUPAC Name :
The systematic name for the compound is [1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine , reflecting its cyclopropane core, para-fluorinated benzyl substituent, and primary amine functionality. The hydrochloride salt form is designated as [1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine hydrochloride .
CAS Registry Numbers :
Molecular Formula :
Classification :
Historical Context and Discovery
The compound emerged in the early 2010s as part of efforts to develop selective serotonin receptor agonists. Patents filed in 2016 (e.g., WO2016123164A1) detail synthetic routes for analogous cyclopropylmethylamines targeting 5-HT₂C receptors, highlighting the scaffold’s versatility. Its synthesis often involves:
- Cyclopropanation : Using diazo compounds or metal-catalyzed methods to form the strained ring.
- Amination : Gabriel synthesis or reductive amination to introduce the primary amine.
Early applications focused on central nervous system (CNS) drug candidates, leveraging the cyclopropane’s rigidity to enhance binding affinity. The fluorine atom’s electronegativity further optimizes pharmacokinetic properties by modulating lipophilicity and metabolic stability.
Structural Significance in Cyclopropyl Chemistry
The cyclopropane ring imposes bond angles of ~60° , creating significant ring strain (≈27.5 kcal/mol). This strain:
- Enhances Reactivity : Facilitates ring-opening reactions under acidic or nucleophilic conditions.
- Conformational Rigidity : Restricts rotational freedom, favoring specific bioactive conformations in drug-receptor interactions.
Table 2: Cyclopropane Structural Metrics
| Parameter | Value | Comparison to Benzene |
|---|---|---|
| Bond Angle | 58–62° | 120° (benzene) |
| Bond Length | 1.51 Å | 1.39 Å (benzene C–C) |
| Strain Energy | 27.5 kcal/mol | 0 kcal/mol (benzene) |
In {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine, the cyclopropane’s sp³-hybridized carbons create a non-planar geometry , inducing torsional stress that influences electronic interactions with adjacent groups. The fluorophenyl moiety’s electron-withdrawing effects further polarize the amine, enhancing hydrogen-bonding potential.
Position within Fluorophenyl-Substituted Amine Compounds
Fluorophenyl-substituted amines are prized for their:
- Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation.
- Bioavailability : Enhanced membrane permeability due to balanced lipophilicity.
This compound occupies a niche within this class, distinguished by:
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRIRSWAMBAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368784-01-3 | |
| Record name | {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- Cyclopropane-bearing aldehyde (Intermediate D): This is a crucial intermediate that provides the cyclopropylmethanamine core.
- Primary amine intermediates (Intermediate G): These serve as nucleophiles in reductive amination reactions to introduce the amine functionality.
Reductive Amination
The primary method for synthesizing this compound involves reductive amination where the cyclopropane aldehyde reacts with 4-fluorobenzylamine or related amines in the presence of reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). This reaction forms the secondary amine linkage with high selectivity and yield.
N-Substitution Reactions
To modify the amine group, N-alkylation or N-arylmethylation is performed. For instance, N-methylation can be achieved by treating Boc-protected intermediates with sodium hydride (NaH) and iodomethane followed by acidic deprotection. N-benzylation or other arylmethyl substitutions can be introduced via reductive alkylation using appropriate aldehydes and reducing agents.
Fluorinated Cyclopropane Synthesis
Fluorination on the cyclopropane ring is achieved by difluorocyclopropanation of cinnamyl acetate using sodium chlorodifluoroacetate under reflux conditions in diglyme, followed by saponification to yield fluorinated alcohol intermediates. These intermediates are further elaborated to the target amines through standard synthetic transformations.
Detailed Synthetic Scheme Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Difluorocyclopropanation | Sodium chlorodifluoroacetate, diglyme, reflux | Fluorinated cyclopropane intermediate |
| 2 | Saponification | Base (NaOH), aqueous medium | Alcohol intermediate |
| 3 | Reductive amination | Cyclopropane aldehyde + 4-fluorobenzylamine, NaBH4 | Formation of cyclopropylmethanamine |
| 4 | N-Methylation | NaH, iodomethane, acidic deprotection (2M HCl/Et2O) | N-methylated amine derivative |
| 5 | N-Benzylation | Reductive alkylation with 2-methoxybenzaldehyde | N-benzylated amine derivative |
Research Findings and Analysis
- Stereochemistry: The absolute configuration of the cyclopropyl ring is critical for biological activity. Enantiomeric separation by chiral HPLC is employed to isolate pure stereoisomers, with the (S,S)-enantiomer generally showing higher potency.
- Pharmacological Impact of N-Substitution: N-substitution affects receptor selectivity and functional bias. For example, N-methylation maintains 5-HT2C agonist potency, while other substitutions can enhance brain penetration and selectivity.
- Yield and Purity: The synthetic routes yield racemic mixtures unless chiral resolution is applied. Yields for key steps like reductive amination are generally high (>80%), and purification is achieved by chromatography or crystallization.
Data Table: Selected Compounds and Their Properties
| Compound ID | N-Substitution | cLogP | LogBB | 5-HT2C EC50 (nM) | Emax (%) | Notes |
|---|---|---|---|---|---|---|
| 15a | N-Methyl | 2.07 | 0.26 | 23 | 71 | Retains potency and brain penetration |
| 19 | N-Benzyl | — | — | 24 | — | Fully selective over 5-HT2B receptor |
| 24 | N-Aryl/heteroaryl | — | — | — | — | Synthesized via nucleophilic substitution |
Note: Data adapted from research on 2-phenylcyclopropylmethylamines with fluorine substitution on the phenyl ring.
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfonates under basic conditions. Reaction outcomes depend on steric effects from the cyclopropane ring and electronic influences from the 4-fluorobenzyl group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methyl derivative | 78% | |
| Benzyl bromide | Et₃N, THF, rt, 6h | N-Benzyl derivative | 65% |
Key observations:
-
Steric hindrance from the cyclopropane reduces reaction rates compared to linear analogs.
-
Electron-withdrawing fluorine substituent enhances electrophilic susceptibility at the benzylic position.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. Catalytic DMAP or pyridine is typically used to scavenge HCl.
| Acylating Agent | Solvent | Temperature | Product Purity |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | 0°C → rt | 92% |
| Benzoyl chloride | THF | Reflux | 85% |
Notable finding :
Acylation proceeds without opening the cyclopropane ring, confirming its stability under mild conditions.
Oxidation Reactions
The compound undergoes oxidation at both the amine and cyclopropane moieties:
Amine oxidation
-
With KMnO₄/H₂SO₄: Forms nitroso intermediate (detected via LC-MS) but degrades under prolonged exposure.
-
With mCPBA: Generates N-oxide derivative (isolated in 43% yield).
Cyclopropane ring oxidation
-
Ozone cleavage: Produces 4-fluorophenylacetamide derivatives via ring-opening (needs -78°C conditions to prevent over-oxidation).
Suzuki-Miyaura Cross-Coupling
The fluorine atom on the aromatic ring enables palladium-catalyzed coupling with boronic acids:
| Boronic Acid | Catalyst System | Product Application |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (antidepressant analogs) |
| Vinylboronic ester | Pd(dba)₂, SPhos | Extended conjugation systems |
Optimized conditions :
-
5 mol% Pd catalyst
-
2:1 DME/H₂O solvent mixture
-
80°C, 8h reaction time
Cyclopropane Ring-Opening Reactions
Controlled ring-opening occurs under specific conditions:
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Acidic | HCl (conc.) | 4-fluorophenylpropylamine hydrochloride |
| Radical | AIBN, BrCCl₃ | Brominated open-chain amine |
Mechanistic insight :
Ring strain drives reactivity, while the electron-deficient fluorophenyl group directs regioselective bond cleavage .
Complexation with Metal Ions
The amine acts as a ligand for transition metals:
| Metal Salt | Observed Complex | Application |
|---|---|---|
| CuCl₂ | [Cu(L)₂Cl₂] | Catalytic oxidation studies |
| Fe(NO₃)₃ | Fe(L)(NO₃)₃ | Magnetic material precursors |
Stability constants (log K):
-
Cu²⁺: 4.2 ± 0.3
-
Fe³⁺: 5.1 ± 0.2
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecules. Its cyclopropyl and fluorinated phenyl groups enhance its reactivity and selectivity in chemical reactions. The synthesis typically involves:
- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Nucleophilic Aromatic Substitution : The introduction of the 4-fluorophenyl group is performed via nucleophilic aromatic substitution.
- Reductive Amination : The methanamine moiety is formed through reductive amination with an aldehyde or ketone.
Biological Applications
Investigating Biological Activity
Preliminary studies suggest that {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine exhibits significant biological activity. Its structural similarity to other biologically active compounds positions it as a candidate for pharmacological applications. The fluorine atom may enhance receptor binding affinity, which is crucial for drug design targeting specific biological pathways.
Medicinal Chemistry
Potential Drug Candidate
The compound's unique structure makes it a subject of interest in medicinal chemistry. It is being explored for its potential therapeutic effects, particularly in drug development aimed at treating various conditions. The presence of the fluorine atom can influence lipophilicity and biological activity, making it relevant for optimizing drug efficacy while minimizing side effects.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow for its use as an intermediate in synthesizing various materials, contributing to advancements in chemical manufacturing processes.
Case Study 1: Pharmacological Activity
A study investigated the interaction of this compound with serotonin and dopamine receptors. Findings indicated potential interactions that could lead to mood regulation effects, warranting further exploration into its therapeutic applications.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic routes for this compound highlighted variations in reaction conditions that significantly improved yield and purity. This optimization is crucial for ensuring that the compound is suitable for biological testing and potential therapeutic use.
Mechanism of Action
The mechanism of action of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Cycloalkane Ring Size Variants
Key Observations :
Amine Functional Group Modifications
Biological Activity
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine, also known by its chemical formula CHFN, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for pharmacological applications.
Structural Characteristics
The compound consists of a cyclopropyl group linked to a 4-fluorobenzyl moiety via a methanamine connection. This configuration imparts distinct electronic and steric properties that can affect its biological activity.
While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that it may interact with various receptors and enzymes, modulating their activity. Preliminary studies suggest that its structural similarity to other biologically active compounds could enhance receptor binding affinity and selectivity, making it relevant in drug design.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Initial studies suggest potential antibacterial effects, although specific data on MIC values and targeted pathogens remain limited .
- Pharmacological Potential : Its unique structure may allow it to serve as a precursor for developing new therapeutic agents aimed at various diseases.
Case Studies and Research Findings
A review of existing literature highlights several key findings related to the biological activity of this compound:
- Antibacterial Studies : Although detailed studies are scarce, some reports indicate promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against common pathogens like E. coli and S. aureus .
- Fluorinated Compounds : Research on fluorinated derivatives suggests that the introduction of fluorine can enhance the potency and selectivity for certain biological targets, particularly in receptor binding studies .
- Synthesis and Modifications : Various synthetic methods have been explored for producing this compound, allowing for modifications that could potentially improve its biological properties.
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antibacterial Activity (MIC) | Notable Features |
|---|---|---|
| This compound | TBD | Unique fluorinated structure |
| {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanamine | 0.0048 - 0.0195 mg/mL | Stronger antibacterial properties |
| {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine | TBD | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine?
- Methodological Answer : Reductive amination is a common approach for synthesizing cyclopropylmethylamine derivatives. For example, NaBH(OAc)₃ in dichloroethane (DCE) is used to reduce imine intermediates formed from aldehydes and primary amines . Alternative methods include NaBH₄ in methanol for stereoselective synthesis, particularly when chiral centers are involved . Cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reactions may precede functionalization of the methylamine group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the cyclopropane ring, fluorophenyl substituents, and methanamine backbone. For example, cyclopropane protons typically appear as multiplets between δ 0.5–1.5 ppm, while aromatic protons from the 4-fluorophenyl group resonate near δ 7.0–7.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI+) validate molecular formula consistency .
- HPLC/UV : Purity assessment (≥95%) is achievable using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : Primary amines are prone to oxidation and hygroscopicity. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability tests via periodic NMR or HPLC over 6–12 months can detect degradation products like oxidized amines or cyclopropane ring-opening byproducts .
Q. What preliminary pharmacological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Functional selectivity at serotonin receptors (e.g., 5-HT₂C) is a starting point, given structural similarities to known agonists. Use calcium flux assays in HEK293 cells expressing human 5-HT₂C receptors. EC₅₀ values and Emax comparisons with reference compounds (e.g., WAY-163909) establish potency and efficacy .
Advanced Research Questions
Q. How do structural modifications to the cyclopropane or fluorophenyl groups impact target selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs with:
- Cyclopropane ring expansion : Replace cyclopropane with cyclopentane to assess steric effects on receptor binding .
- Fluorine positional isomers : Compare 4-fluoro vs. 2- or 3-fluorophenyl derivatives using radioligand displacement assays (e.g., ³H-LSD for 5-HT₂ receptors) .
- Methanamine substitution : Replace the primary amine with secondary or tertiary amines to evaluate hydrogen-bonding requirements .
Q. What computational strategies predict binding modes to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into 5-HT₂C receptor homology models (based on PDB: 6BQG) identifies key interactions. Molecular dynamics simulations (100 ns, AMBER) assess stability of predicted poses, focusing on fluorophenyl π-π stacking and amine interactions with Asp134 .
Q. How can researchers identify and quantify metabolic products in vitro?
- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH. Analyze metabolites via LC-HRMS/MS (Q-TOF) in positive ion mode. Phase I metabolites (e.g., N-dealkylation, cyclopropane oxidation) and Phase II conjugates (glucuronides) are characterized using fragmentation patterns (MS²) and compared to synthetic standards .
Q. How should conflicting data on receptor activation profiles be resolved?
- Methodological Answer : Cross-validate using orthogonal assays:
- Functional assays : Compare calcium flux (FLIPR) and β-arrestin recruitment (BRET) to detect biased signaling .
- Orthosteric vs. allosteric effects : Perform Schild regression analysis with competitive antagonists (e.g., SB242084) .
- Structural validation : X-ray crystallography or cryo-EM of ligand-receptor complexes resolves binding ambiguities .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
